

A Comprehensive Technical Guide to the Thermochemical Data of Fluoroacetaldehyde Isomers

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Compound of Interest

Compound Name: Fluoroacetaldehyde

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This in-depth technical guide provides a comprehensive overview of the thermochemical properties of **fluoroacetaldehyde** and its key isomers: 2-fluoroethenol and 1-fluorooxirane. Understanding the thermodynamic stability and properties of these organofluorine compounds is crucial for their application in medicinal chemistry and materials science, where fluorine substitution is a key strategy for modulating molecular properties. This document summarizes the most recent and accurate computational data, details the methodologies for obtaining these values, and presents a visual representation of the isomeric landscape.

Core Thermochemical Data

The following table summarizes the key thermochemical properties for the C_2H_3FO isomers at standard conditions (298.15 K and 1 atm). These values have been determined through high-level ab initio computational chemistry methods, providing a reliable basis for understanding the relative stabilities and reactivities of these compounds.

Isomer	IUPAC Name	Structure	Standard Enthalpy of Formation ($\Delta_f H^\circ_{298}$) (kcal/mol)	Standard Molar Entropy (S°_{298}) (cal/mol·K)	Heat Capacity (C_{p298}) (cal/mol·K)
Fluoroacetaldehyde	2-Fluoroethanal	<chem>CH2FCHO</chem>	-83.16	68.35	15.35
2-Fluoroethenol	(Z)-2-Fluoroethen-1-ol	<chem>CH(F)=CHO</chem>	-71.21	67.89	15.65
1-Fluorooxirane	2-Fluorooxirane	<chem>c-CHFOCH2</chem>	-48.19	67.14	14.93

Data sourced from computational studies by Purnell and Bozzelli.[\[1\]](#)

Experimental and Computational Protocols

The thermochemical data presented in this guide are derived from sophisticated computational chemistry protocols designed to achieve high accuracy. The primary methods employed are the Complete Basis Set (CBS-QB3) and Gaussian-n (G3 and G4) composite procedures, as well as the Weizmann-1 (W1U) theory. These methods systematically approximate the results of a high-level quantum mechanical calculation by a series of smaller, more manageable calculations.

CBS-QB3 Protocol

The CBS-QB3 method is a composite approach that involves the following key steps:

- **Geometry Optimization:** The molecular geometry is optimized at the B3LYP/6-311G(2d,d,p) level of theory.
- **Frequency Calculation:** Vibrational frequencies are calculated at the same B3LYP level to determine the zero-point vibrational energy (ZPE) and thermal corrections. The ZPE is typically scaled by a factor of 0.99.

- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets, including CCSD(T)/6-31+G(d'), MP4SDQ/6-31+G(d,p), and MP2/6-311+G(2df,2p).
- **Extrapolation to the Complete Basis Set Limit:** The energies from the MP2 calculations are extrapolated to the complete basis set limit to obtain a more accurate electronic energy.
- **Final Energy Calculation:** The final CBS-QB3 energy is a composite of the extrapolated energy and corrections from the higher-level calculations.

G3(MP2)//B3LYP Protocol

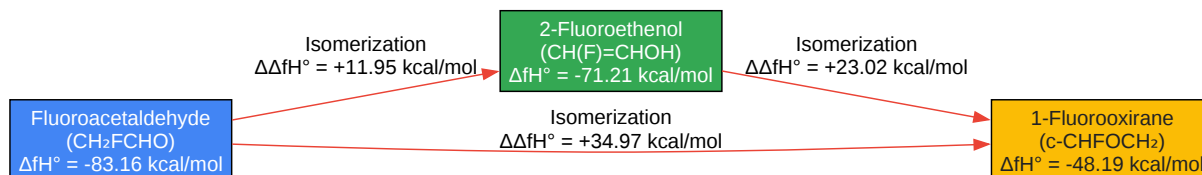
The G3(MP2)//B3LYP method is a variation of the Gaussian-3 theory that offers a good balance of accuracy and computational cost. The protocol consists of:

- **Geometry and Zero-Point Energy:** The molecular geometry is optimized, and vibrational frequencies are calculated using the B3LYP density functional with the 6-31G(d) basis set.
- **Series of Single-Point Energy Calculations:** A sequence of single-point energy calculations is performed at various levels of theory and with different basis sets to approximate the energy at a very high level. These include QCISD(T)/6-31G(d), MP4/6-31+G(d), MP4/6-31G(2df,p), and MP2(Full)/G3Large.
- **Higher-Level Correction (HLC):** An empirical higher-level correction is added to the final energy to account for remaining basis set and correlation effects.

These computational protocols have been extensively benchmarked and are considered to provide thermochemical data with "chemical accuracy," typically within 1-2 kcal/mol of experimental values.

Isomer Energy Landscape

The relative stabilities of the **fluoroacetaldehyde** isomers are critical for understanding their potential for interconversion and their roles in chemical reactions. The following diagram, generated using the DOT language, illustrates the energetic relationship between the three isomers based on their standard enthalpies of formation.



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Relative enthalpies of formation for **fluoroacetaldehyde** isomers.

This diagram clearly shows that **fluoroacetaldehyde** is the most thermodynamically stable isomer, followed by 2-fluoroethenol and then 1-fluorooxirane, which is significantly less stable. These energy differences are crucial for predicting equilibrium concentrations and the feasibility of isomerization reactions.

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References

- 1. Thermochemical Properties: Enthalpy, Entropy, and Heat Capacity of C2-C3 Fluorinated Aldehydes. Radicals and Fluorocarbon Group Additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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